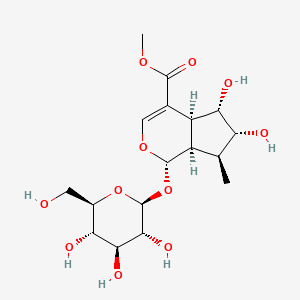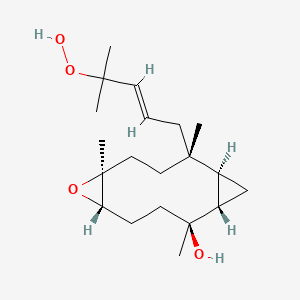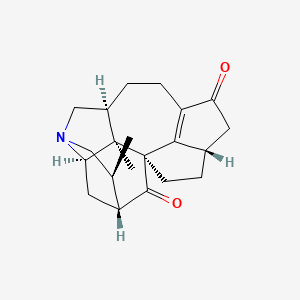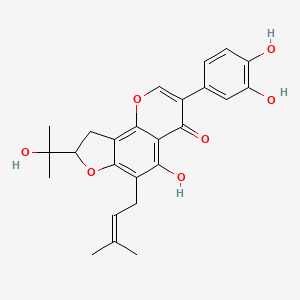
1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea
Übersicht
Beschreibung
SA-13353, also known as 1-[2-(1-Adamantyl)ethyl]-1-pentyl-3-[3-(4-pyridyl)propyl]urea, is a small molecule drug that was initially developed by Santen Pharmaceutical Co., Ltd. It is a tumor necrosis factor-alpha inhibitor, which means it inhibits the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. SA-13353 was investigated for its potential use in treating diabetic macular edema and rheumatoid arthritis .
Vorbereitungsmethoden
Die Synthese von SA-13353 umfasst mehrere Schritte, beginnend mit der Herstellung des Adamantylethylamin-Zwischenprodukts. Dieses Zwischenprodukt wird dann mit Pentylisocyanat umgesetzt, um das Harnstoffderivat zu bilden. Der letzte Schritt beinhaltet die Reaktion dieses Harnstoffderivats mit 3-(4-Pyridyl)propyl-bromid, um SA-13353 zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Reaktionen zu erleichtern .
Chemische Reaktionsanalyse
SA-13353 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: SA-13353 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: SA-13353 kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zur Untersuchung der Hemmung der Tumornekrosefaktor-alpha-Produktion.
Biologie: SA-13353 wurde in biologischen Studien verwendet, um seine Auswirkungen auf Entzündungspfade zu verstehen.
Medizin: Die Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von diabetischem Makulaödem und rheumatoider Arthritis untersucht.
Industrie: Obwohl seine klinische Entwicklung abgebrochen wurde, liefert der Wirkmechanismus von SA-13353 wertvolle Erkenntnisse für die Entwicklung neuer entzündungshemmender Medikamente
Wirkmechanismus
SA-13353 übt seine Wirkung aus, indem es die Produktion von Tumornekrosefaktor-alpha hemmt. Diese Hemmung wird durch die Aktivierung von capsaicin-sensitiven afferenten Neuronen erreicht, die über den transienten Rezeptorpotential-Vanilloid-1 vermittelt werden. Durch die Blockierung der Tumornekrosefaktor-alpha-Produktion reduziert SA-13353 die Entzündung und ihre damit verbundenen Symptome .
Analyse Chemischer Reaktionen
SA-13353 undergoes various chemical reactions, including:
Oxidation: SA-13353 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: SA-13353 can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the inhibition of tumor necrosis factor-alpha production.
Biology: SA-13353 has been used in biological studies to understand its effects on inflammatory pathways.
Medicine: The compound was investigated for its potential therapeutic effects in treating diabetic macular edema and rheumatoid arthritis.
Industry: Although its clinical development was discontinued, SA-13353’s mechanism of action provides valuable insights for developing new anti-inflammatory drugs
Wirkmechanismus
SA-13353 exerts its effects by inhibiting the production of tumor necrosis factor-alpha. This inhibition is achieved through the activation of capsaicin-sensitive afferent neurons mediated via transient receptor potential vanilloid 1. By blocking tumor necrosis factor-alpha production, SA-13353 reduces inflammation and its associated symptoms .
Vergleich Mit ähnlichen Verbindungen
SA-13353 ist einzigartig in seiner spezifischen Hemmung der Tumornekrosefaktor-alpha-Produktion über den transienten Rezeptorpotential-Vanilloid-1-Weg. Ähnliche Verbindungen umfassen:
Infliximab: Ein monoklonaler Antikörper, der ebenfalls Tumornekrosefaktor-alpha hemmt, jedoch über einen anderen Mechanismus.
Etanercept: Ein Fusionsprotein, das als Tumornekrosefaktor-Rezeptor-Köder wirkt und verhindert, dass Tumornekrosefaktor-alpha an seine Rezeptoren bindet.
Adalimumab: Ein weiterer monoklonaler Antikörper, der Tumornekrosefaktor-alpha angreift.
Im Vergleich zu diesen Verbindungen bietet der einzigartige Wirkmechanismus von SA-13353 einen alternativen Ansatz zur Hemmung der Tumornekrosefaktor-alpha-Produktion .
Eigenschaften
CAS-Nummer |
379262-36-9 |
|---|---|
Molekularformel |
C26H41N3O |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
1-[2-(1-adamantyl)ethyl]-1-pentyl-3-(3-pyridin-4-ylpropyl)urea |
InChI |
InChI=1S/C26H41N3O/c1-2-3-4-13-29(25(30)28-10-5-6-21-7-11-27-12-8-21)14-9-26-18-22-15-23(19-26)17-24(16-22)20-26/h7-8,11-12,22-24H,2-6,9-10,13-20H2,1H3,(H,28,30) |
InChI-Schlüssel |
AIUJHENHBJHHMY-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4 |
Kanonische SMILES |
CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4 |
Synonyme |
1-(2-(1-adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea SA13353 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
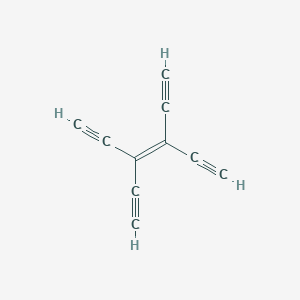
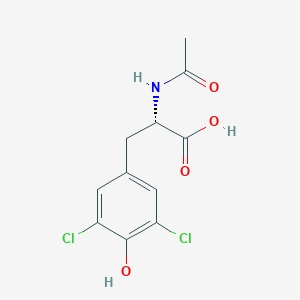

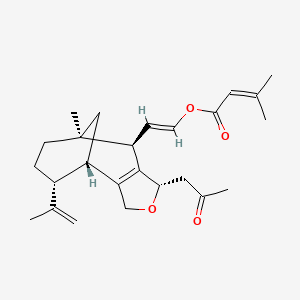
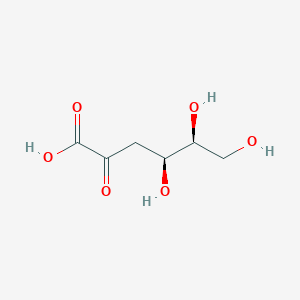
![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)


